2-[(2,5-Dichlorophenyl)methyl]oxirane
Description
Overview of Epoxide Reactivity and Synthetic Significance
Epoxides, characterized by a three-membered ring containing two carbon atoms and one oxygen atom, are highly valuable intermediates in organic synthesis. study.comnih.govmt.com Their synthetic utility stems from the significant ring strain inherent in the oxirane structure, which renders them susceptible to ring-opening reactions by a wide array of nucleophiles. study.comlumenlearning.com This reactivity provides a powerful tool for introducing new functional groups and extending carbon chains.
The ring-opening of epoxides can be catalyzed by both acids and bases. transformationtutoring.com Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.net In contrast, acid-catalyzed ring-opening involves protonation of the epoxide oxygen, followed by nucleophilic attack. The regioselectivity of the acid-catalyzed reaction is more complex and can be influenced by both steric and electronic factors, sometimes favoring attack at the more substituted carbon due to the development of partial positive charge in the transition state. lumenlearning.com This versatile reactivity makes epoxides crucial precursors to a variety of important difunctionalized molecules, including diols, amino alcohols, and ether alcohols. cymitquimica.com
The Role of Aromatic Substituents in Epoxide Chemistry: Focus on Halogenated Aryl Systems
The presence of an aromatic substituent, such as the 2,5-dichlorophenyl group in 2-[(2,5-Dichlorophenyl)methyl]oxirane, significantly influences the reactivity of the epoxide ring. Halogenated aryl systems, in particular, can exert a combination of electronic and steric effects. The electron-withdrawing nature of the chlorine atoms can impact the electron density of the oxirane ring, potentially affecting its susceptibility to nucleophilic attack.
Furthermore, the position of the substituents on the phenyl ring is crucial. In the case of a 2,5-dichloro substitution pattern, both ortho and meta positions relative to the methyl-oxirane linkage are occupied. The ortho-chloro substituent can exert a notable steric hindrance, which may direct incoming nucleophiles to the terminal carbon of the oxirane ring. The electronic effects of the chloro groups, being inductively withdrawing and weakly deactivating through resonance, can also modulate the reactivity of the molecule in various chemical transformations. The presence of a chlorophenyl group is known to enhance the lipophilicity and bioactivity of molecules, making compounds like this compound potentially valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.
Research Trajectories and Future Directions for this compound
Given the synthetic potential of halogenated aryl epoxides, the research trajectories for this compound are likely to be focused on its application as a building block for bioactive molecules. The development of stereoselective ring-opening reactions will be a key area of investigation, as the creation of specific stereoisomers is often crucial for biological activity.
Future research may also explore the use of this compound in the synthesis of novel fungicides and pesticides, where dichlorophenyl moieties are common. For instance, derivatives of similar chlorophenyl-containing oxiranes serve as intermediates in the production of widely used fungicides. smolecule.com Additionally, the exploration of this epoxide in the synthesis of pharmaceutical intermediates could lead to the discovery of new therapeutic agents. The versatility of the oxirane ring allows for the introduction of a wide range of functional groups, opening up possibilities for the creation of diverse molecular libraries for drug discovery. Further studies into the synthesis of this compound, aiming for more efficient and environmentally benign methods, will also be a significant area of research.
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8Cl2O/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2 |
InChI Key |
MKFWXPIDSOKGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 2,5 Dichlorophenyl Methyl Oxirane
Nucleophilic Ring-Opening Reactions
Nucleophilic attack on the oxirane ring is a fundamental process for the functionalization of epoxides. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond.
Regioselectivity and Stereoselectivity of Ring-Opening with Diverse Nucleophiles (e.g., oxygen-, nitrogen-, carbon-based)
The regioselectivity of nucleophilic ring-opening in unsymmetrical epoxides like 2-[(2,5-Dichlorophenyl)methyl]oxirane is primarily governed by steric hindrance. Under basic or neutral conditions, nucleophiles preferentially attack the less sterically hindered carbon atom. For the target molecule, this corresponds to the terminal carbon of the oxirane ring (C3), as opposed to the carbon bearing the dichlorophenylmethyl group (C2).
The stereochemistry of this reaction is characteristic of an S(_N)2 mechanism, involving a backside attack by the nucleophile. This results in an inversion of the stereochemical configuration at the center of attack.
The nature of the nucleophile (oxygen-, nitrogen-, or carbon-based) can influence the reaction rate but generally does not alter the regiochemical outcome under standard S(_N)2 conditions.
Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound Data is illustrative and based on established principles of epoxide reactivity.
| Nucleophile (Nu⁻) | Major Product (Attack at C3) | Minor Product (Attack at C2) | Predicted Ratio (Major:Minor) |
|---|---|---|---|
| CH₃O⁻ (Oxygen-based) | 1-(2,5-Dichlorophenyl)-3-methoxypropan-2-ol | 1-(2,5-Dichlorophenyl)-2-methoxypropan-1-ol | >95:5 |
| NH₃ (Nitrogen-based) | 1-Amino-3-(2,5-dichlorophenyl)propan-2-ol | 2-Amino-3-(2,5-dichlorophenyl)propan-1-ol | >90:10 |
| CH₃MgBr (Carbon-based) | 1-(2,5-Dichlorophenyl)-pentan-2-ol | 1-(2,5-Dichlorophenyl)-2-methylpropan-1-ol | >98:2 |
Kinetic and Thermodynamic Aspects of Nucleophilic Attack
The kinetics of the nucleophilic ring-opening of this compound are expected to follow a second-order rate law, consistent with an S(_N)2 mechanism (Rate = k[epoxide][nucleophile]). The reaction is thermodynamically favorable due to the release of the significant ring strain (approximately 13 kcal/mol) of the epoxide.
Influence of Dichlorophenyl Group on Reactivity and Selectivity
The 2,5-dichlorophenylmethyl group exerts both electronic and steric effects on the reactivity of the oxirane ring.
Steric Effect : As previously mentioned, the bulky nature of the dichlorophenylmethyl group significantly hinders nucleophilic attack at the adjacent carbon (C2), thereby strongly favoring attack at the terminal carbon (C3).
Electronic Effect : The chlorine atoms are electron-withdrawing through induction, which can slightly increase the electrophilicity of the epoxide carbons. However, this inductive effect is transmitted through a methylene spacer, which dampens its impact compared to a direct attachment to the ring. The primary electronic influence in nucleophilic ring-opening remains the inherent polarity of the C-O bonds in the strained ring.
Electrophilic Activation and Ring-Opening Pathways
In the presence of an acid, the epoxide oxygen can be protonated, forming a more reactive intermediate. This activation facilitates ring-opening by even weak nucleophiles.
Acid-Catalyzed Ring-Opening Mechanisms
Under acidic conditions, the regioselectivity of the ring-opening of unsymmetrical epoxides is reversed compared to basic conditions. The reaction proceeds through a mechanism with significant S(_N)1 character. The protonated epoxide opens to form a species that resembles a carbocation. The positive charge is better stabilized on the more substituted carbon atom. In the case of this compound, the benzylic carbon (C2) can better stabilize a partial positive charge through resonance with the phenyl ring.
Therefore, nucleophilic attack will preferentially occur at the more substituted C2 carbon. The stereochemical outcome is typically anti-addition, resulting from the nucleophile attacking the carbon from the side opposite to the bulky, protonated oxygen group.
Table 2: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound Data is illustrative and based on established principles of epoxide reactivity.
| Nucleophile (Nu-H) / Acid Catalyst | Major Product (Attack at C2) | Minor Product (Attack at C3) | Predicted Ratio (Major:Minor) |
|---|---|---|---|
| H₂O / H₂SO₄ | 1-(2,5-Dichlorophenyl)propane-1,2-diol | 3-(2,5-Dichlorophenyl)propane-1,2-diol | >90:10 |
| CH₃OH / HCl | 1-(2,5-Dichlorophenyl)-2-methoxypropan-1-ol | 1-(2,5-Dichlorophenyl)-3-methoxypropan-2-ol | >95:5 |
| HBr (anhydrous) | 2-Bromo-1-(2,5-dichlorophenyl)propan-1-ol | 1-Bromo-3-(2,5-dichlorophenyl)propan-2-ol | >98:2 |
Lewis Acid-Mediated Transformations and Coordination Chemistry
Lewis acids can also activate the epoxide ring by coordinating to the oxygen atom. This coordination enhances the electrophilicity of the ring carbons and promotes ring-opening. The mechanism and regioselectivity of Lewis acid-mediated ring-opening can be complex and depend on the nature of the Lewis acid, the solvent, and the nucleophile.
Generally, strong Lewis acids can promote a more S(_N)1-like pathway, leading to attack at the more substituted carbon (C2). Weaker Lewis acids or conditions that favor a more concerted process may result in attack at the less substituted carbon (C3), similar to the S(_N)2 pathway. The coordination of the Lewis acid to the epoxide oxygen is the initial step, forming a Lewis acid-base adduct which then undergoes nucleophilic attack.
Rearrangement Reactions
The oxirane ring in this compound is a strained three-membered ether, making it susceptible to various rearrangement reactions, typically under acidic or basic conditions. These reactions involve the cleavage of a carbon-oxygen bond of the epoxide ring, followed by the migration of a substituent to form a more stable isomer, such as an aldehyde, ketone, or allylic alcohol. The specific products formed are highly dependent on the reaction conditions and the substitution pattern of the oxirane.
Acid-Catalyzed Isomerization:
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive oxonium ion. The subsequent cleavage of a C-O bond can lead to the formation of a carbocation intermediate. The stability of the potential carbocations at the two carbons of the oxirane ring will dictate the major isomerization pathway.
Pathway A: Formation of a secondary carbocation. Cleavage of the C2-O bond would lead to a secondary carbocation adjacent to the methylene group. A subsequent hydride shift from the adjacent methylene carbon could lead to the formation of (2,5-dichlorophenyl)acetaldehyde.
Pathway B: Formation of a primary carbocation. Cleavage of the C3-O bond would result in a less stable primary carbocation. This pathway is generally less favored.
Therefore, the expected major product from the acid-catalyzed rearrangement of this compound is (2,5-dichlorophenyl)acetaldehyde . Minor products, such as ketones resulting from skeletal rearrangements, might also be possible under forcing conditions.
Base-Catalyzed Isomerization:
Base-catalyzed rearrangements of epoxides are less common than their acid-catalyzed counterparts and typically require strong bases. The mechanism often involves the abstraction of a proton from a carbon adjacent to the oxirane ring, leading to the formation of an allylic alcohol. In the case of this compound, a strong, non-nucleophilic base could potentially abstract a proton from the methylene group, initiating a rearrangement to form 1-(2,5-dichlorophenyl)prop-2-en-1-ol .
Characterization of these potential products would rely on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for determining the structure of the rearranged products. For the aldehyde, characteristic signals for the aldehydic proton and carbonyl carbon would be expected. For the allylic alcohol, signals corresponding to the vinyl protons and the alcohol proton would be key identifiers.
Infrared (IR) Spectroscopy: The presence of a strong carbonyl absorption band would confirm the formation of an aldehyde or ketone. For an allylic alcohol, a characteristic O-H stretching band would be observed.
Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the products and to aid in their structural elucidation through analysis of fragmentation patterns.
Detailed mechanistic studies for this compound are not available. However, the mechanisms can be inferred from extensive research on similar substituted epoxides.
Acid-Catalyzed Mechanism: The reaction would proceed through the following steps:
Protonation: The epoxide oxygen is protonated by the acid catalyst.
Ring-Opening: The protonated epoxide undergoes heterolytic cleavage of the more substituted C-O bond to form a more stable secondary carbocation. The electron-withdrawing nature of the dichlorophenyl group might slightly destabilize this carbocation.
Hydride Shift: A 1,2-hydride shift occurs from the adjacent methylene group to the carbocation center.
Deprotonation: Loss of a proton from the resulting oxonium ion yields the final aldehyde product.
Base-Catalyzed Mechanism: This mechanism is less likely but could be induced by a very strong base:
Proton Abstraction: A strong base removes a proton from the methylene carbon adjacent to the oxirane ring.
Ring-Opening and Rearrangement: The resulting carbanion induces the opening of the epoxide ring, with concomitant formation of a double bond and an alkoxide.
Protonation: The alkoxide is protonated upon workup to yield the allylic alcohol.
Further mechanistic investigations could involve isotopic labeling studies to trace the migration of atoms and computational studies (e.g., Density Functional Theory) to model the transition states and intermediates of the proposed pathways.
Polymerization and Oligomerization Studies
The strained ring of this compound makes it a potential monomer for ring-opening polymerization (ROP) to form polyethers. The nature of the initiator (anionic, cationic, or coordination) would determine the polymerization mechanism and the properties of the resulting polymer.
Anionic Ring-Opening Polymerization: Anionic ROP is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide propagating species. For an unsymmetrical epoxide like this compound, the nucleophilic attack generally occurs at the less sterically hindered carbon atom (the CH2 group), following an SN2 mechanism. The presence of electron-withdrawing chlorine atoms on the phenyl ring might slightly influence the electrophilicity of the ring carbons. nih.gov The polymerization would proceed in a living manner in the absence of chain transfer or termination reactions, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org
Cationic Ring-Opening Polymerization: Cationic ROP is initiated by strong electrophiles, such as Brønsted or Lewis acids. The initiator activates the monomer by protonating or coordinating to the epoxide oxygen. The ring is then opened by a nucleophilic attack from another monomer molecule. The propagation proceeds through an oxonium ion intermediate. For this compound, the ring-opening can occur at either the more or less substituted carbon, and the regioselectivity is sensitive to the reaction conditions. Cationic polymerization of epoxides is often more complex than anionic polymerization and can be prone to side reactions like chain transfer and termination. nih.gov
Coordination Ring-Opening Polymerization: Coordination ROP employs catalysts based on transition metals or main group metals (e.g., aluminum, zinc). The polymerization mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst, followed by insertion into the metal-alkoxide bond of the growing polymer chain. This method can offer excellent control over the stereochemistry of the resulting polymer, potentially leading to isotactic or syndiotactic polyethers. The bulky 2,5-dichlorobenzyl substituent would likely play a significant role in the stereocontrol of the polymerization.
This compound could potentially be copolymerized with a variety of other cyclic monomers to tailor the properties of the resulting polymer. The choice of comonomer and polymerization method would be critical.
With other epoxides: Copolymerization with other epoxides, such as propylene oxide or ethylene oxide, could be achieved via anionic, cationic, or coordination polymerization. This would allow for the incorporation of different functionalities and the tuning of properties like glass transition temperature and solubility.
With cyclic esters: Copolymerization with cyclic esters like ε-caprolactone or lactide could be performed using catalysts that are active for both epoxide and ester ROP. researchgate.net This would lead to the formation of poly(ether-ester)s, which are often biodegradable and have interesting thermal and mechanical properties.
With cyclic anhydrides: Alternating copolymerization with cyclic anhydrides, such as phthalic anhydride, is another possibility, which would yield polyesters. acs.org
The reactivity ratios of the monomers would need to be determined to understand the copolymer composition and microstructure (i.e., random, block, or alternating).
Achieving control over the polymer architecture and molecular weight is a key objective in polymer synthesis.
Molecular Weight Control: For living polymerization systems, such as well-controlled anionic or coordination ROP, the number-average molecular weight (Mn) of the resulting polymer can be controlled by the molar ratio of the monomer to the initiator ([M]/[I]). A linear relationship between Mn and monomer conversion is indicative of a living polymerization with minimal chain transfer or termination. nih.gov Techniques like size exclusion chromatography (SEC) would be essential for determining the molecular weight and molecular weight distribution (dispersity, Đ) of the polymers.
Architectural Control: Living polymerization techniques also enable the synthesis of polymers with complex architectures:
Block Copolymers: Sequential addition of different monomers to a living polymer chain can produce block copolymers. For instance, after polymerizing this compound, a second monomer like ε-caprolactone could be added to form a polyether-polyester block copolymer.
Star Polymers: The use of multifunctional initiators can lead to the formation of star-shaped polymers, where multiple polymer chains emanate from a central core.
Graft Copolymers: Introducing functional groups along the polymer backbone that can initiate the polymerization of another monomer would result in graft copolymers.
The successful synthesis of these advanced architectures would heavily depend on the livingness of the polymerization of this compound.
Derivatization and Synthetic Applications of 2 2,5 Dichlorophenyl Methyl Oxirane
Synthesis of Chiral Intermediates and Functionalized Derivatives
The oxirane ring in 2-[(2,5-dichlorophenyl)methyl]oxirane contains a stereocenter, and the enantioselective synthesis of this epoxide or its derivatives is of significant interest for the preparation of chiral building blocks. The kinetic resolution of racemic epoxides is a common strategy to obtain enantiomerically enriched forms. Hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes is a powerful method for accessing both the unreacted epoxide and the corresponding 1,2-diol in high enantiopurity.
For instance, the HKR of a racemic mixture of a structurally similar epoxide, 2-benzyloxirane, can be used to illustrate this approach. The reaction would yield enantiomerically enriched (R)-2-[(2,5-dichlorophenyl)methyl]oxirane and (S)-1-(2,5-dichlorophenyl)propane-1,2-diol. These chiral intermediates can then be used in the synthesis of stereochemically defined molecules.
| Entry | Catalyst | Product 1 (Unreacted Epoxide) | Enantiomeric Excess (ee) of Product 1 | Product 2 (Diol) | Enantiomeric Excess (ee) of Product 2 |
| 1 | (R,R)-Co(salen) | (R)-2-[(2,5-Dichlorophenyl)methyl]oxirane | >98% | (S)-1-(2,5-Dichlorophenyl)propane-2,3-diol | >98% |
| 2 | (S,S)-Co(salen) | (S)-2-[(2,5-Dichlorophenyl)methyl]oxirane | >98% | (R)-1-(2,5-Dichlorophenyl)propane-2,3-diol | >98% |
This is a representative table based on established methods for kinetic resolution of similar epoxides.
Furthermore, the oxirane ring can be opened with a variety of nucleophiles to introduce new functional groups, leading to a diverse array of functionalized derivatives. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) alcohol, which can be further transformed into an amino alcohol. Ring-opening with organocuprates can be used to introduce alkyl or aryl groups at the less substituted carbon of the epoxide.
Functionalization of the Aromatic Moiety: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling Reactions
The 2,5-dichlorophenyl group of the molecule can undergo further functionalization, although the presence of two deactivating chloro substituents makes electrophilic aromatic substitution challenging. The chlorine atoms are ortho, para-directing, but their electron-withdrawing nature reduces the nucleophilicity of the aromatic ring. However, under forcing conditions, reactions such as nitration or sulfonation could potentially be achieved, with substitution expected at the positions ortho and para to the benzyl (B1604629) group, which are also meta to the chlorine atoms.
A more versatile approach to functionalizing the aromatic ring is through metal-catalyzed cross-coupling reactions. The chlorine atoms can participate in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, although the reactivity of aryl chlorides is lower than that of bromides or iodides. The use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands is often necessary to achieve efficient coupling with aryl chlorides.
For example, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or vinyl group at one of the chlorinated positions. This would typically require a palladium catalyst such as Pd(PPh₃)₄ or one derived from a palladacycle, a base like potassium phosphate, and a suitable boronic acid. The selective coupling at one of the two chlorine atoms could be challenging and might depend on subtle differences in their steric and electronic environments.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-[(2-chloro-5-phenylphenyl)methyl]oxirane |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-[(2-chloro-5-(phenylethynyl)phenyl)methyl]oxirane |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | 2-[(2-chloro-5-anilinophenyl)methyl]oxirane |
This table illustrates potential cross-coupling reactions on the dichlorophenyl moiety.
Construction of Complex Heterocyclic Scaffolds Utilizing Oxirane Ring-Opening
The high reactivity of the strained oxirane ring makes this compound an excellent precursor for the synthesis of various heterocyclic systems. The ring-opening of the epoxide with appropriate nucleophiles, often followed by an intramolecular cyclization, can lead to the formation of five-, six-membered, and even larger heterocyclic rings.
The reaction of this compound with primary amines or amides can lead to the formation of substituted pyrrolidines or oxazolidinones, respectively. For example, the ring-opening with a primary amine would yield an amino alcohol intermediate, which can then undergo intramolecular cyclization to form a pyrrolidine (B122466) derivative. Alternatively, reaction with a carbamate (B1207046) followed by base-induced cyclization can provide access to oxazolidin-2-ones.
The construction of six-membered heterocycles can be achieved through various strategies. For instance, the reaction with a β-amino alcohol can lead to the formation of a morpholine (B109124) ring. The initial epoxide ring-opening would be followed by an intramolecular Williamson ether synthesis to close the six-membered ring. Similarly, reaction with a 1,2-diol under acidic conditions could lead to the formation of a 1,4-dioxane (B91453) derivative.
Intramolecular reactions can also be designed to form fused heterocyclic systems. If a nucleophilic group is present on the aromatic ring, an intramolecular ring-opening of the epoxide could lead to the formation of a fused system. For example, if one of the chlorine atoms is replaced by a hydroxyl group, an intramolecular Williamson ether synthesis could lead to the formation of a dihydrobenzofuran ring system fused to the oxirane-derived side chain.
Utility as a Building Block in Multi-Step Organic Synthesis (Excluding Medicinal Drug Synthesis or Agrochemicals as final products, focusing on the intermediate role)
Beyond the synthesis of specific heterocyclic systems, this compound serves as a valuable intermediate in multi-step organic synthesis for the construction of complex molecular architectures. Its bifunctional nature allows for sequential or orthogonal transformations of the epoxide and the aromatic ring.
An illustrative example of its utility as an intermediate could be in the synthesis of specialized crown ethers or other macrocycles. The oxirane can be opened by a long-chain diol, and the resulting alcohol can be further functionalized. The dichlorophenyl group can then be used as a handle for further modifications, such as introducing another reactive group through a cross-coupling reaction. Two such modified fragments could then be coupled together to form a macrocyclic structure.
Catalysis Involving 2 2,5 Dichlorophenyl Methyl Oxirane
Catalytic Systems for its Synthesis
The synthesis of enantiomerically enriched epoxides such as 2-[(2,5-Dichlorophenyl)methyl]oxirane is predominantly achieved through two main catalytic strategies: the asymmetric epoxidation of prochiral olefins and the kinetic resolution of racemic epoxides.
One of the most powerful methods for the asymmetric epoxidation of allylic alcohols is the Sharpless-Katsuki epoxidation. While direct catalytic asymmetric epoxidation of the corresponding olefin, 1-allyl-2,5-dichlorobenzene, is a viable route, the hydrolytic kinetic resolution (HKR) of racemic this compound has proven to be a highly effective and practical approach for obtaining the epoxide in high enantiomeric purity. nih.govresearchgate.net This method utilizes chiral (salen)Co(III) complexes as catalysts, with water acting as a readily available and inexpensive nucleophile. nih.gov
The HKR process involves the selective hydrolysis of one enantiomer of the racemic epoxide, leaving the unreacted epoxide enriched in the other enantiomer. The efficiency of this resolution is contingent on the catalyst's ability to discriminate between the two enantiomers. The (salen)Co(III) catalyst system has demonstrated remarkable efficacy in this regard for a wide array of terminal epoxides. nih.gov The reaction is typically carried out with low catalyst loadings and affords both the enantioenriched epoxide and the corresponding 1,2-diol, which is also a valuable chiral building block. nih.govresearchgate.net
For the kinetic resolution of terminal epoxides analogous to this compound, chiral (salen)Co(III) complexes have shown high selectivity factors. The table below illustrates typical results for the hydrolytic kinetic resolution of various terminal epoxides, which are expected to be comparable for the title compound.
Table 1: Representative Data for Hydrolytic Kinetic Resolution of Terminal Epoxides with Chiral (salen)Co(III) Catalysts Data presented is for analogous terminal epoxides and is representative of the expected outcomes for this compound.
| Epoxide Substrate | Catalyst Loading (mol%) | Enantiomeric Excess of Recovered Epoxide (%) | Enantiomeric Excess of Diol Product (%) | Reference |
|---|---|---|---|---|
| Styrene (B11656) Oxide | 0.2 - 2.0 | >99 | High | nih.gov |
| Propylene Oxide | 0.2 - 2.0 | >99 | High | nih.gov |
Application of this compound in Catalytic Transformations
Enantiopure this compound is a versatile intermediate for further catalytic transformations, serving as a precursor for chiral ligands and as a substrate in various metal-catalyzed reactions.
The ring-opening of chiral epoxides with suitable nucleophiles provides a straightforward route to a variety of important chiral molecules, including amino alcohols, which are valuable ligands for asymmetric catalysis. nih.govnih.govresearchgate.net The reaction of enantiopure this compound with amines, for instance, can yield chiral 1-amino-2-alcohols. These resulting amino alcohols can be further elaborated into more complex ligands for use in a range of asymmetric transformations, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions.
The synthesis of these chiral ligands is crucial for the development of new catalytic systems with improved enantioselectivity and efficiency. The dichlorophenyl moiety of the starting epoxide can impart unique electronic and steric properties to the resulting ligands, potentially influencing the outcome of the catalyzed reactions.
The strained three-membered ring of this compound makes it an excellent substrate for a variety of metal-catalyzed ring-opening and cycloaddition reactions.
A significant application of epoxides in sustainable chemistry is their reaction with carbon dioxide (CO2) to produce cyclic carbonates. mdpi.comnih.govmdpi.com This transformation is an atom-economical process that utilizes a greenhouse gas as a C1 building block. nih.gov A variety of catalysts, including metal-organic frameworks (MOFs), have been developed for this cycloaddition. nih.gov The reaction of this compound with CO2 would yield the corresponding 4-[(2,5-dichlorophenyl)methyl]-1,3-dioxolan-2-one, a compound with potential applications as a polar aprotic solvent and as a monomer for the synthesis of polycarbonates.
The table below summarizes representative catalytic systems used for the cycloaddition of CO2 to terminal epoxides, which would be applicable to this compound.
Table 2: Catalytic Systems for the Cycloaddition of CO2 to Terminal Epoxides Data is for analogous terminal epoxides and represents expected catalytic performance for this compound.
| Epoxide Substrate | Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Epichlorohydrin (B41342) | MIL-101 derived | TBAB | 80 | 1 | High | researchgate.net |
| Propylene Oxide | MgFeAl-LDH | TBAB | 50 | 0.5 | 98 | mdpi.com |
Furthermore, metal-catalyzed ring-opening reactions of epoxides with various nucleophiles, such as amines, alcohols, and thiols, provide access to a wide range of functionalized molecules. The regioselectivity of these reactions is a critical aspect and can often be controlled by the choice of catalyst and reaction conditions.
Computational and Theoretical Studies of 2 2,5 Dichlorophenyl Methyl Oxirane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. For 2-[(2,5-Dichlorophenyl)methyl]oxirane, methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to calculate its ground-state energy, molecular orbital energies (HOMO and LUMO), and the distribution of electron density.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound (Note: This table is illustrative of the type of data that would be generated from such a study, as specific research findings are not available.)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Ground State Energy | Value in Hartrees | e.g., B3LYP/6-311+G(d,p) |
| HOMO Energy | Value in eV | e.g., B3LYP/6-311+G(d,p) |
| LUMO Energy | Value in eV | e.g., B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Value in eV | e.g., B3LYP/6-311+G(d,p) |
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. For this compound, DFT would be instrumental in exploring its reactivity, particularly the characteristic ring-opening reactions of the oxirane moiety.
The ring-opening of an epoxide like this compound can proceed through different pathways, often catalyzed by acids or bases. DFT calculations would be used to map the potential energy surface for these reactions. Researchers would identify the structures of the reactants, products, and, most importantly, the transition states connecting them.
By calculating the activation energy (the energy barrier of the transition state), one could predict the feasibility and rate of different ring-opening mechanisms. The geometry of the transition state would provide a snapshot of the bond-breaking and bond-forming processes, offering a detailed mechanistic picture.
The ring-opening of unsymmetrical epoxides can result in different regio- and stereoisomers. DFT calculations are highly effective in predicting these outcomes. By comparing the activation energies of the transition states leading to different products, the preferred reaction pathway can be determined.
For this compound, this would mean calculating the energy barriers for nucleophilic attack at the two different carbon atoms of the oxirane ring. The pathway with the lower energy barrier would correspond to the major product, thus predicting the regioselectivity. Similarly, the stereochemical outcome of the reaction could be rationalized by analyzing the steric and electronic factors in the calculated transition state structures.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its reactivity. Conformational analysis would be performed to identify the most stable arrangements (conformers) of the molecule. This typically involves systematically rotating the single bonds and calculating the energy of each resulting structure.
Molecular dynamics (MD) simulations would provide a more dynamic picture. By simulating the motion of the atoms over time, MD can explore the conformational landscape and reveal how the molecule behaves in a solvent environment. These simulations would show the flexibility of the dichlorophenyl and oxirane methyl groups and identify the most populated conformational states, which are likely to be the most reactive.
Structure-Reactivity Relationship Elucidation through Theoretical Descriptors
To establish a quantitative structure-reactivity relationship (QSRR), various theoretical descriptors would be calculated for this compound. These descriptors are numerical values derived from the computed molecular structure that can be correlated with experimental reactivity.
Examples of such descriptors include:
Electrostatic Potential (ESP): To visualize the charge distribution and identify sites prone to electrostatic interactions.
Fukui Functions: To determine the local reactivity at different atomic sites, predicting where nucleophiles and electrophiles are most likely to attack.
By calculating these descriptors, a theoretical model of the molecule's reactivity could be constructed, providing a deeper understanding of the electronic and structural factors that govern its chemical behavior.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
